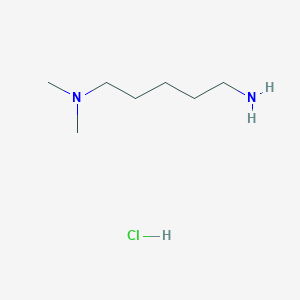

5-(Dimethylamino)amylamine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Dimethylamino)amylamine HCl is a useful research compound. Its molecular formula is C7H19ClN2 and its molecular weight is 166.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for the preparation of 5-(dimethylamino)amylamine HCl, and what are critical reaction parameters?

Answer:

The synthesis of this compound typically involves reductive amination or alkylation of primary amines with dimethylamine derivatives. Key steps include:

- Alkylation : Reacting 1,5-dibromopentane with dimethylamine under controlled pH (8–10) to form the tertiary amine intermediate, followed by HCl quenching .

- Purification : Use of solvent extraction (e.g., dichloromethane) and recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt.

- Optimization : Yield improvements require precise stoichiometric ratios (e.g., 1:1.2 amine-to-alkylating agent) and temperature control (40–60°C) to minimize byproducts like quaternary ammonium salts.

Q. Basic: Which analytical techniques are recommended for characterizing this compound, and how are they validated?

Answer:

- HPLC-UV : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30). Retention time: ~8.2 min (λ = 220 nm) .

- NMR : 1H NMR (D2O, 400 MHz) peaks: δ 3.15 (t, 2H, –CH2N(CH3)2), 2.85 (s, 6H, –N(CH3)2), 1.60–1.30 (m, 6H, –CH2– backbone) .

- Validation : Cross-check purity (>98%) via elemental analysis (C: 49.1%, H: 9.8%, N: 12.2%) and mass spectrometry (m/z 145.2 [M–HCl]+) .

Q. Advanced: How can conflicting stability data for this compound in aqueous solutions be systematically resolved?

Answer:

Discrepancies in stability studies often arise from pH variability or oxidation. A stepwise approach includes:

pH Profiling : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–10. Monitor via HPLC for hydrolysis products (e.g., dimethylamine detected via ninhydrin assay) .

Oxidative Stress Testing : Expose to H2O2 (3% v/v) and track N-oxide formation using LC-MS.

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (-20°C).

Q. Advanced: What strategies optimize the compound’s reactivity in nucleophilic substitutions for derivatization?

Answer:

The dimethylamino group enhances nucleophilicity but may require activation:

- Protection/Deprotection : Temporarily protect the amine with Boc groups during multi-step reactions to prevent side reactions .

- Catalysis : Use Lewis acids (e.g., ZnCl2) to polarize carbonyl groups in acylating agents, improving acylation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing transition states .

Q. Basic: What in vitro models are suitable for preliminary assessment of this compound’s biological activity?

Answer:

- Receptor Binding Assays : Screen for interactions with serotonin (5-HT1A/2A) or NMDA receptors using radioligand displacement (IC50 determination) .

- Cell Viability : Test cytotoxicity in HEK293 or SH-SY5Y cell lines via MTT assay (0.1–100 µM range).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Q. Advanced: How can computational methods predict the compound’s pharmacokinetic and toxicological profiles?

Answer:

- ADMET Prediction : Use software like SwissADME to estimate logP (predicted: 1.8), blood-brain barrier permeability (High), and CYP450 inhibition (CYP2D6: moderate) .

- Molecular Docking : Simulate binding to target proteins (e.g., 5-HT receptors) using AutoDock Vina. Key interactions: hydrogen bonding with Ser159 and π-cation interactions with Tyr175 .

- Toxicity Alerts : Apply Derek Nexus to flag potential hepatotoxicity (e.g., structural alerts for amine-related bioactivation) .

Q. Advanced: What experimental designs mitigate impurities during large-scale synthesis?

Answer:

Common impurities include residual dimethylamine and alkylation byproducts. Mitigation strategies:

- Process Controls : In-line FTIR monitoring during alkylation to detect unreacted starting materials.

- Chromatographic Purification : Use preparative HPLC (C18 column, 20 mM ammonium acetate buffer) to isolate the target compound from di-alkylated impurities .

- Quality Metrics : Set specifications for residual solvents (e.g., <500 ppm acetone via GC-FID) and heavy metals (<10 ppm via ICP-MS) .

Q. Basic: How is this compound utilized in peptide modification studies?

Answer:

The compound serves as a spacer or linker in peptide conjugates:

- Conjugation Protocol : React with carboxylic acid groups (e.g., peptide C-terminus) using EDC/NHS chemistry (1:1.5 molar ratio, pH 5.5).

- Applications : Enhances cellular uptake of peptide-drug conjugates by increasing hydrophobicity and membrane permeability .

Q. Advanced: What mechanistic insights explain pH-dependent solubility of this compound?

Answer:

- Ionization Behavior : The tertiary amine (pKa ~9.5) remains protonated below pH 7, increasing aqueous solubility (>50 mg/mL). Above pH 10, deprotonation reduces solubility (<1 mg/mL).

- Salt Effects : Solubility decreases in high-ionic-strength buffers (e.g., PBS) due to salting-out. Use low-salt buffers (e.g., 10 mM Tris-HCl) for in vitro assays .

Q. Advanced: How do structural analogs of this compound compare in receptor selectivity?

Answer:

Properties

IUPAC Name |

N',N'-dimethylpentane-1,5-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.ClH/c1-9(2)7-5-3-4-6-8;/h3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWAIRVWJMWLAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.